

Technical Guide: Mass Spectrometry Profiling of (4-Butyl-2-iodophenyl)hydrazine

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Compound of Interest

Compound Name: (4-Butyl-2-iodophenyl)hydrazine

Cat. No.: B7789034

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Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of **(4-Butyl-2-iodophenyl)hydrazine**, a critical building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., indoles via Fischer synthesis).

We compare this compound against its non-iodinated analog, (4-Butylphenyl)hydrazine, to highlight the diagnostic utility of the iodine "heavy atom" effect and specific fragmentation pathways. This document is designed for analytical chemists and drug development researchers requiring robust structural validation protocols.

Chemical Profile & Experimental Specifications[1]

| Feature | Target Compound | Alternative / Analog |
|--------------------------|---|--|
| Compound Name | (4-Butyl-2-iodophenyl)hydrazine | (4-Butylphenyl)hydrazine |
| CAS Number | 1049736-51-7 | 3972-65-4 |
| Formula | C ₁₀ H ₁₅ IN ₂ | C ₁₀ H ₁₆ N ₂ |
| Monoisotopic Mass | 290.0280 Da | 164.1313 Da |
| [M+H] ⁺ (ESI) | 291.0353 m/z | 165.1391 m/z |
| Key Structural Motif | Labile Hydrazine (-NHNH ₂) + Weak C-I Bond | Labile Hydrazine (-NHNH ₂) |

Recommended Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described below, the following conditions are recommended to minimize in-source degradation while maximizing fragment generation.

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[1]
 - B: Acetonitrile + 0.1% Formic Acid.
 - Note: Avoid high temperatures (>350°C) in the source to prevent premature thermal deiodination.
- Mass Analyzer: Q-TOF or Orbitrap for high-resolution accurate mass (HRAM) validation; Triple Quadrupole for MRM quantitation.
- Collision Energy (CE): Stepped CE (15, 30, 45 eV) is optimal to observe both the fragile hydrazine loss and the energetic alkyl chain cleavage.

Fragmentation Analysis: Deep Dive

The fragmentation of **(4-Butyl-2-iodophenyl)hydrazine** is governed by three competing mechanisms: Hydrazine extrusion, C-I bond cleavage, and Alkyl chain fragmentation.[1]

Pathway A: The Primary Neutral Loss (Hydrazine Group)

The most dominant feature in the MS/MS spectrum of aryl hydrazines is the loss of ammonia (NH₃) or the hydrazine moiety.[1]

- Mechanism: Protonation occurs on the terminal nitrogen.[1] Inductive effects from the aromatic ring facilitate the cleavage of the N-N bond or the elimination of NH₃.
- Observation: The precursor m/z 291.0 rapidly loses NH₃ (17 Da) to form the ion at m/z 274.0. This is often the base peak at low collision energies.

Pathway B: The "Heavy Atom" Cleavage (Iodine)

The Carbon-Iodine (C-I) bond is significantly weaker (approx. 57 kcal/mol) than C-Br or C-Cl bonds.

- Mechanism: Homolytic or heterolytic cleavage of the iodine atom.
- Observation: A distinct loss of 127 Da (I• or HI). This can happen directly from the parent ([M+H]⁺ → m/z 164) or sequentially after ammonia loss (m/z 274 → m/z 147).
- Diagnostic Value: The mass defect of Iodine (approx. -0.1 Da relative to nominal) allows for easy confirmation of the iodine presence in the parent ion.

Pathway C: Alkyl Chain Scission (Butyl Group)

The n-butyl chain undergoes characteristic fragmentation common to alkylbenzenes.

- Mechanism: Benzylic cleavage or McLafferty rearrangement (if gamma-hydrogens are accessible and geometry permits).
- Observation: Loss of C₃H₇ (43 Da) to form a stabilized benzyl/tropylium cation.

Comparative Performance: Target vs. Analog

The following table contrasts the fragmentation behavior, highlighting why the iodinated compound requires specific care in data interpretation.

| Parameter | (4-Butyl-2-iodophenyl)hydrazine | (4-Butylphenyl)hydrazine (Analog) |
|--------------------|--|--|
| Primary Fragment | m/z 274 (Loss of NH ₃) | m/z 148 (Loss of NH ₃) |
| Secondary Fragment | m/z 147 (Seq. loss of I) | m/z 105 (Loss of C ₃ H ₇) |
| Diagnostic Loss | -127 Da (Iodine).[1] Highly specific. | -43 Da (Propyl). Generic alkyl loss. |
| Isotope Pattern | Monoisotopic. No M+2 peak. | Standard C/H/N pattern.[1] |
| Source Stability | Low. Prone to in-source deiodination. | High. Stable hydrazine loss only. |
| MRM Transition | 291.0 → 274.0 (Quant) 291.0 → 147.1 (Qual) | 165.1 → 148.1 (Quant) 165.1 → 105.1 (Qual) |

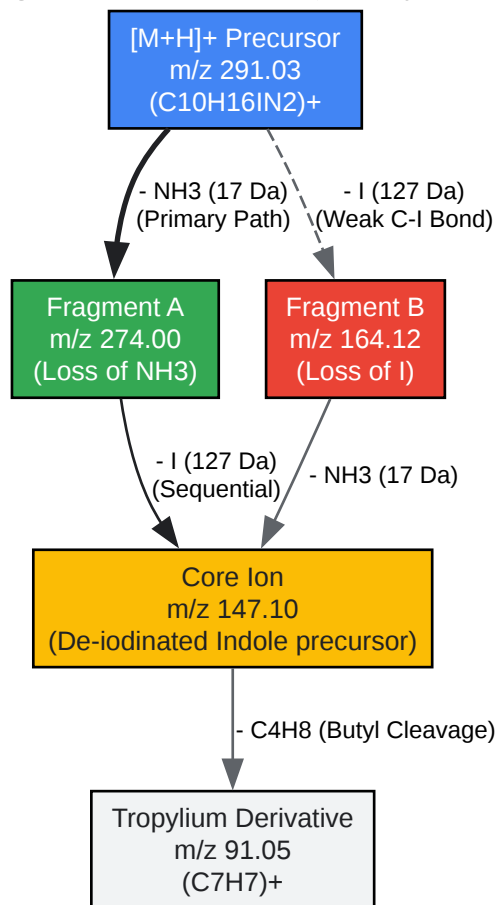
Expert Insight:

The **(4-Butyl-2-iodophenyl)hydrazine** offers a unique advantage in "reaction monitoring." The iodine atom acts as a built-in mass tag. If you are using this intermediate to synthesize an indole, the disappearance of the m/z 127 loss signal in the product spectrum confirms the successful coupling or removal of the iodine, depending on the synthetic pathway (e.g., Suzuki coupling vs. Buchwald-Hartwig).[1]

Visualization: Fragmentation Pathway[5]

The following diagram illustrates the stepwise fragmentation logic for **(4-Butyl-2-iodophenyl)hydrazine** under ESI(+) conditions.

Figure 1: ESI(+) Fragmentation Tree of (4-Butyl-2-iodophenyl)hydrazine



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Caption: Figure 1: Predicted ESI(+) fragmentation tree showing the competition between ammonia loss (Pathway A) and iodine cleavage (Pathway B).[1]

References

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Sources

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